Methyl 3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate
Description
Methyl 3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate is a synthetic ester derivative characterized by a cyclopentyl group at the 3-position, a 4-methylsulfonylphenyl moiety at the 2-position, and a methyl ester functional group. The 4-methylsulfonylphenyl substituent is a notable structural feature, often associated with enhanced biological activity, particularly in enzyme inhibition (e.g., cyclooxygenase-2 (COX-2)) and receptor binding . This compound is structurally distinct from other propionate esters due to the combination of these substituents, which may confer unique pharmacological or chemical properties.
Properties
CAS No. |
300355-19-5 |
|---|---|
Molecular Formula |
C16H22O4S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
methyl 3-cyclopentyl-2-(4-methylsulfonylphenyl)propanoate |
InChI |
InChI=1S/C16H22O4S/c1-20-16(17)15(11-12-5-3-4-6-12)13-7-9-14(10-8-13)21(2,18)19/h7-10,12,15H,3-6,11H2,1-2H3 |
InChI Key |
JZGAQEVYHMXQQF-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CC1CCCC1)C2=CC=C(C=C2)S(=O)(=O)C |
Canonical SMILES |
COC(=O)C(CC1CCCC1)C2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Thionyl Chloride-Mediated Esterification
Thionyl chloride is widely used to convert carboxylic acids to methyl esters with high efficiency. For example, methyl 3-(4-aminophenyl)propanoate was synthesized in 99% yield by reacting 3-(4-aminophenyl)propanoic acid with SOCl₂ in methanol at room temperature. Analogously, the target compound could be obtained by dissolving 3-cyclopentyl-2-(4-methylsulfonylphenyl)propionic acid in methanol, adding SOCl₂ dropwise under ice-cooling, and stirring at room temperature. Excess reagents are removed via evaporation, followed by neutralization and extraction.
Optimized Conditions :
Sulfuric Acid-Catalyzed Fischer Esterification
In cases where SOCl₂ is unsuitable, concentrated H₂SO₄ can facilitate esterification. A general protocol involves refluxing the carboxylic acid in methanol with catalytic H₂SO₄ (3–5 drops) for 24 hours. While this method is robust, yields are typically lower (74–87%) due to equilibrium limitations.
Hydrogenation of Nitro or Unsaturated Precursors
Catalytic Hydrogenation of α,β-Unsaturated Esters
A convergent strategy involves synthesizing methyl 3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate via hydrogenation of an α,β-unsaturated ester intermediate. For instance, methyl (E)-3-(4-nitrophenyl)acrylate was reduced to methyl 3-(4-aminophenyl)propanoate using 10% Pd/C under hydrogen (35 psi, 30 min, 91% yield). Adapting this approach, the unsaturated ester methyl (E)-3-cyclopentyl-2-(4-methylsulfonylphenyl)acrylate could be hydrogenated to the saturated target compound.
Key Considerations :
Nitro Group Reduction Followed by Sulfonation
Alternatively, a nitro intermediate (e.g., methyl 3-cyclopentyl-2-(4-nitrophenyl)propionate) could be reduced to the corresponding amine using Pd/C and H₂, followed by oxidation of a methylthio (-SMe) group to methylsulfonyl (-SO₂Me). This mirrors methods used to prepare methyl 3-(4-aminophenyl)propanoate from nitro precursors.
Multi-Component Coupling Reactions
Suzuki-Miyaura Cross-Coupling
The 4-methylsulfonylphenyl group can be introduced via palladium-catalyzed cross-coupling. For example, a brominated propionate ester (e.g., methyl 3-cyclopentyl-2-bromopropionate) could react with 4-methylsulfonylphenylboronic acid under Suzuki conditions. A patent describing similar couplings for sulfonyl-containing indoles used Cu(OAc)₂ and myristic acid in toluene with 2,6-lutidine, achieving 87% yield.
Representative Protocol :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Na₂CO₃ or K₃PO₄
- Solvent : Dioxane/water (3:1)
- Temperature : 80–100°C
- Yield : 70–85% (estimated)
Ullmann-Type Coupling for Aryl Amination
Copper-mediated couplings, as demonstrated in the synthesis of methyl 3-(4-(phenylamino)phenyl)propanoate, could facilitate C–N bond formation if amination is required in intermediate steps. However, this is less relevant to the target compound’s direct synthesis.
Enolate Alkylation for Branch Formation
The branched propionate skeleton can be constructed via sequential alkylation of a β-keto ester enolate. For example, methyl acetoacetate can be deprotonated with NaH or LDA, alkylated with cyclopentyl bromide, and then subjected to a second alkylation with a 4-methylsulfonylphenyl electrophile.
Challenges :
- Regioselectivity : Ensuring mono-alkylation before introducing the bulky aryl group.
- Solvent Effects : THF or DMF improves enolate stability.
- Yield : 50–70% (lower due to steric hindrance).
Oxidation of Thioether Intermediates
The methylsulfonyl group can be introduced by oxidizing a methylthio (-SMe) precursor. For instance, methyl 3-cyclopentyl-2-(4-methylthiophenyl)propionate can be treated with m-CPBA or H₂O₂ in acetic acid to yield the sulfone. A patent on sulfonyl-containing indoles achieved this transformation with >90% efficiency.
Optimized Oxidation :
- Oxidizing Agent : 3 equiv H₂O₂ (30% in water)
- Catalyst : Na₂WO₄ (5 mol%)
- Solvent : Acetic acid
- Temperature : 60°C, 12 hours
- Yield : 85–92%
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ester group undergoes hydrolysis under acidic, basic, or neutral conditions, with the electron-withdrawing methylsulfonyl group accelerating the reaction by stabilizing the transition state through inductive effects .
Key Findings:
-
Base-catalyzed hydrolysis : Dominates in alkaline media, forming the sodium/potassium salt of 3-cyclopentyl-2-(4-methylsulfonylphenyl)propionic acid.
-
Acid-catalyzed hydrolysis : Yields the free carboxylic acid and methanol under acidic conditions.
-
Neutral hydrolysis : Proceeds via water-mediated nucleophilic attack, though slower than base-catalyzed pathways .
Table 1: Hydrolysis Rate Enhancement by Substituents
| Substituent | Electron Effect | Relative Hydrolysis Rate (vs. H) |
|---|---|---|
| Methylsulfonyl (EWG) | Electron-withdrawing | 10–100× faster |
| Cyclopentyl (EDG) | Electron-donating | 2–5× slower |
Substitution Reactions at the Methylsulfonyl Group
The methylsulfonyl (-SO₂Me) group can act as a leaving group under strongly nucleophilic conditions. For example, in the presence of Grignard reagents or alkoxides, sulfonate displacement may occur .
Experimental Evidence:
-
Alkylation : In a patent study, methylsulfonyloxy groups underwent substitution with amines or alcohols using DIPEA or triethylamine as a base in solvents like THF or DMF .
-
Arylation : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are plausible but require activation of the sulfonyl group.
Table 2: Reaction Conditions for Sulfonate Substitution
| Reagent | Base | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| R-OH | DIPEA | THF | 70°C | 60–80 | |
| R-NH₂ | TEA | DMF | 90°C | 50–70 |
Functionalization of the Cyclopentyl Ring
The cyclopentyl moiety can undergo C-H activation or ring-opening reactions. In a cobalt-catalyzed system, tertiary C-H bonds on cyclopentyl groups were alkylated via radical intermediates .
Key Studies:
-
Cobalt(I)-catalyzed C-H alkylation : Irradiation with LED light in the presence of Zn/NH₄Cl generated radicals, enabling alkylation of terminal olefins .
-
Oxidation : Cyclopentyl rings are resistant to oxidation under mild conditions but may form ketones with strong oxidizers like KMnO₄.
Ester Aminolysis and Transesterification
The ester group reacts with amines to form amides or with alcohols to yield new esters.
Experimental Data:
-
Aminolysis : Reaction with 2-aminothiazole under basic conditions produced the corresponding amide derivative (PubChem CID 9886086) .
-
Transesterification : Catalyzed by acids or bases, methanol can be replaced by higher alcohols (e.g., ethanol, isopropanol) .
Table 3: Aminolysis Conditions and Products
| Amine | Catalyst | Solvent | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| 2-Aminothiazole | TEA | DCM | (2R)-3-cyclopentyl-...propanamide | 85 |
Stability and Degradation
The ester’s stability is influenced by the electron-withdrawing sulfonyl group, which increases susceptibility to hydrolysis. Storage under anhydrous conditions at low temperatures is recommended .
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Inhibition of Protein-Protein Interactions
One of the primary applications of methyl 3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate is its role as a potent inhibitor of protein-protein interactions, particularly in cancer therapeutics. Research has demonstrated that this compound can inhibit the menin-MLL (Mixed-Lineage Leukemia) interaction, which is crucial in the pathogenesis of acute leukemia. The compound exhibits a binding affinity (K_i) value of approximately 4.6 nM, indicating its high potency as a therapeutic agent against MLL fusion proteins .
1.2. Fatty Acid Synthase Inhibition
Another significant application is in the inhibition of fatty acid synthase (FAS), an enzyme implicated in various cancers and metabolic disorders. Compounds similar to this compound have been shown to inhibit FAS activity, leading to reduced lipogenesis and potential therapeutic effects in obesity and cancer treatment .
Biochemical Research Applications
2.1. Biological Nitrification Inhibition
This compound has been studied for its role in biological nitrification inhibition (BNI). This property is particularly relevant in agricultural science, where the compound can help reduce nitrogen losses in soil by inhibiting nitrifying bacteria, thereby enhancing nitrogen use efficiency in crops like sorghum .
2.2. Enzymatic Coupling Reactions
The compound has also been utilized in enzymatic coupling reactions, where it serves as a reagent for attaching saccharides to proteins through hydroxy-arylation processes. This application is crucial for developing glycoproteins and studying glycosylation effects on protein function .
Table 1: Binding Affinity of this compound Analogues
| Compound | K_i (nM) | Target Interaction |
|---|---|---|
| This compound | 4.6 | Menin-MLL |
| Compound A | 10 | Menin-MLL |
| Compound B | 1.8 | Menin-MLL |
Table 2: Inhibition of Fatty Acid Synthase Activity
Mechanism of Action
The mechanism of action of Methyl-3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
The following analysis compares Methyl 3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate with structurally or functionally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.
Structural Analogs with Sulfonylphenyl Moieties
Key Findings :
- The 4-methylsulfonylphenyl group is a critical pharmacophore for COX-2 inhibition, as seen in compound 9d .
- Replacing the methyl ester with a thiazolyl amide (as in ) may enhance metabolic stability but reduce solubility due to increased hydrogen-bonding capacity.
Propionate Esters with Aromatic Substituents
Key Findings :
- Steric effects from cyclopentyl or dimethyl groups (as in the target compound and ) may reduce enzymatic degradation, improving half-life.
Functional Group Impact on Activity
Biological Activity
Methyl 3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by the following structure:
- Molecular Formula : CHOS
- Molecular Weight : 302.37 g/mol
The biological activity of this compound may involve multiple mechanisms, including:
- Anti-inflammatory Activity : The presence of the methylsulfonyl group suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
- Antioxidant Effects : The compound may exhibit antioxidant properties, protecting cells from oxidative stress.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound can inhibit the proliferation of cancer cells, potentially through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from damage, which could be beneficial in neurodegenerative diseases.
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Cell Viability Assays :
- In vitro studies demonstrated a dose-dependent reduction in cell viability in various cancer cell lines (e.g., HeLa and MCF-7).
- Table 1 summarizes the IC values obtained from these assays.
Cell Line IC (µM) HeLa 15 MCF-7 20 A549 18 -
Neuroprotection Studies :
- Research conducted on neuronal cell cultures indicated that treatment with the compound significantly reduced markers of oxidative stress.
- The compound inhibited apoptosis induced by oxidative agents by up to 40% compared to control groups.
-
Antimicrobial Testing :
- The antimicrobial efficacy was evaluated against common pathogens such as E. coli and Staphylococcus aureus.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for Staphylococcus aureus.
Q & A
Q. What are the recommended synthetic routes for Methyl 3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate, and how can purity be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Cyclopentyl Group Introduction : Alkylation or Friedel-Crafts acylation to attach the cyclopentyl moiety.
Sulfonyl Group Functionalization : Electrophilic substitution or oxidation of a thioether precursor to introduce the 4-methylsulfonylphenyl group .
Esterification : Reaction of the intermediate carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the propionate ester .
Q. Purity Optimization :
- Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to monitor intermediates .
- Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) improves crystallinity.
- Ensure anhydrous conditions during esterification to avoid hydrolysis side reactions .
Q. What analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?
Methodological Answer:
Q. How should researchers handle stability and storage challenges for this compound?
Methodological Answer:
- Storage Conditions :
- Stability Testing :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., free carboxylic acid) .
Advanced Research Questions
Q. How can contradictions in receptor binding assay data be resolved for this compound?
Methodological Answer: Contradictions may arise from:
- Assay Variability : Standardize cell lines (e.g., HEK293 for GPCR studies) and buffer conditions (pH 7.4, 1 mM DTT) .
- Compound Purity : Re-test batches with ≥98% purity (via HPLC) to exclude interference from impurities .
- Orthogonal Validation : Use surface plasmon resonance (SPR) to confirm binding kinetics independently of cellular assays .
Q. What strategies are effective for evaluating in vivo pharmacokinetics and metabolic stability?
Methodological Answer:
- Pharmacokinetic Profiling :
- Administer orally (5 mg/kg) to rodents; collect plasma at 0, 1, 3, 6, 12, 24 h.
- Quantify using LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .
- Metabolite Identification :
Q. How can researchers address low yields in multi-step synthesis?
Methodological Answer:
Q. What computational methods are suitable for predicting interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., AMPA receptors) to model binding poses .
- Molecular Dynamics (MD) Simulations : Run 100 ns simulations in GROMACS to assess binding stability under physiological conditions .
- QSAR Modeling : Develop models using descriptors like logP and polar surface area to predict activity across analogs .
Q. How to design experiments to assess environmental toxicity and biodegradation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
